molecular formula C16H14F3NO2S B2983910 2,5-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1049432-17-8

2,5-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide

Cat. No. B2983910
CAS RN: 1049432-17-8
M. Wt: 341.35
InChI Key: MVSVRHFWXNTRIX-UHFFFAOYSA-N
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Description

The compound “2,5-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common feature in many pharmaceutical drugs . The molecule also contains a cyclopropyl group, which is a three-membered carbon ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of the fluorine atoms and the sulfonamide group .

Scientific Research Applications

Cyclooxygenase-2 Inhibition

Compounds with substituted benzenesulfonamide moieties have been synthesized and evaluated for their inhibitory activities against cyclooxygenase enzymes, particularly COX-2. The introduction of fluorine atoms on the benzenesulfonamide moiety, coupled with specific substituents, has shown to enhance the potency and selectivity for COX-2 inhibition. This property is crucial for the development of anti-inflammatory agents with minimized side effects associated with COX-1 inhibition (Pal et al., 2003).

Fluorination Reactions

The introduction of fluorine atoms into organic molecules is a key area of research due to the impact of fluorination on the physical, chemical, and biological properties of compounds. Studies have demonstrated methods to achieve the fluorination of various substrates, including those related to benzenesulfonamide derivatives. These fluorination reactions are instrumental in synthesizing fluorinated analogs for pharmaceuticals and agrochemicals (Ichikawa et al., 2002).

Anti-Inflammatory and Analgesic Activities

Derivatives of benzenesulfonamide have been synthesized and assessed for their potential anti-inflammatory and analgesic activities. The structural modification of these compounds, including fluorination, has led to the identification of lead compounds with significant biological activities. These findings are pivotal for the development of new therapeutic agents with improved efficacy and safety profiles (Küçükgüzel et al., 2013).

Zinc(II) Detection

Fluorophores with benzenesulfonamide groups have been explored for their ability to selectively detect Zinc(II) ions, which is vital in studying intracellular Zinc(II) concentrations. The development of such fluorophores contributes to advancements in bioanalytical chemistry and cellular biology, facilitating the understanding of zinc's role in biological systems (Kimber et al., 2001).

Antimicrobial Activity

The synthesis of novel benzenesulfonamide derivatives and their evaluation for antimicrobial activity represents another critical area of research. These studies aim to address the growing need for new antimicrobial agents capable of combating resistant strains of bacteria and fungi, thereby contributing to public health by providing alternatives in antimicrobial therapy (Ghorab et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs with a benzenesulfonamide group are diuretics or antibiotics .

Future Directions

Future research could involve more detailed study of this compound’s synthesis, properties, and potential uses. This could include computational studies, laboratory synthesis, and testing for biological activity .

properties

IUPAC Name

2,5-difluoro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2S/c17-12-3-1-11(2-4-12)16(7-8-16)10-20-23(21,22)15-9-13(18)5-6-14(15)19/h1-6,9,20H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSVRHFWXNTRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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